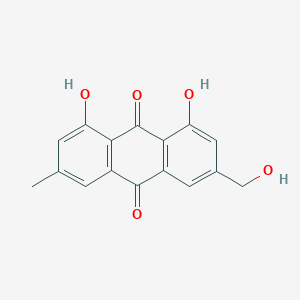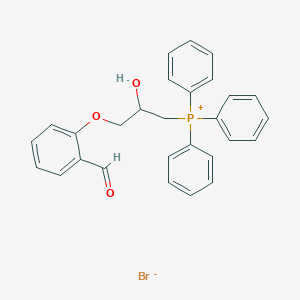
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrO3P. It is a member of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as those described for laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.
化学反応の分析
Types of Reactions
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine moiety.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
作用機序
The mechanism of action of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their activity and function.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A related compound with similar chemical properties but lacking the formylphenoxy and hydroxypropyl groups.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with distinct chemical and physical properties.
(3-(2-Formylphenoxy)propyl)triphenylphosphonium bromide: A structurally similar compound with a different substitution pattern.
Uniqueness
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of formylphenoxy and hydroxypropyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
CAS番号 |
16315-64-3 |
|---|---|
分子式 |
C28H26BrO3P |
分子量 |
521.4 g/mol |
IUPAC名 |
[3-(2-formylphenoxy)-2-hydroxypropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O3P.BrH/c29-20-23-12-10-11-19-28(23)31-21-24(30)22-32(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-20,24,30H,21-22H2;1H/q+1;/p-1 |
InChIキー |
OPICXSNFYYEYHQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC(COC2=CC=CC=C2C=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


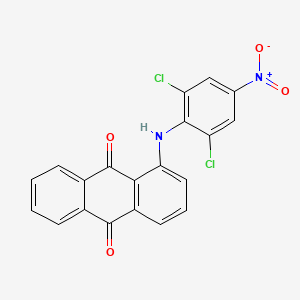
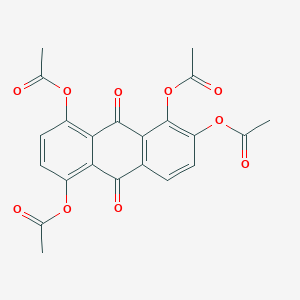
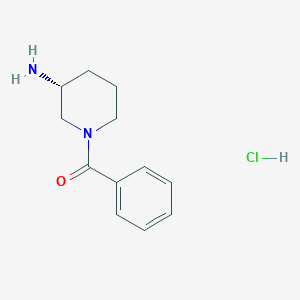

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
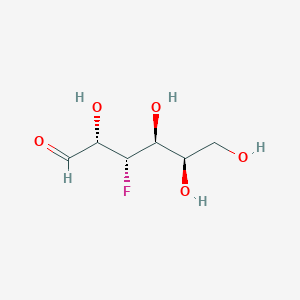
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
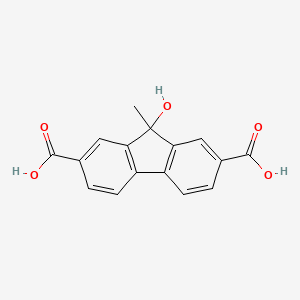
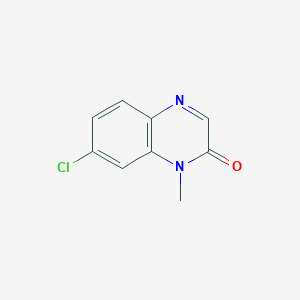
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
